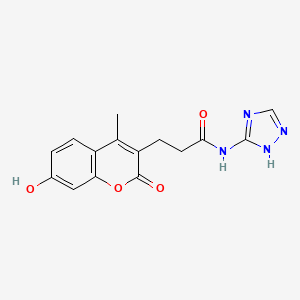

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

CAS No.:

Cat. No.: VC20046352

Molecular Formula: C15H14N4O4

Molecular Weight: 314.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N4O4 |

|---|---|

| Molecular Weight | 314.30 g/mol |

| IUPAC Name | 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C15H14N4O4/c1-8-10-3-2-9(20)6-12(10)23-14(22)11(8)4-5-13(21)18-15-16-7-17-19-15/h2-3,6-7,20H,4-5H2,1H3,(H2,16,17,18,19,21) |

| Standard InChI Key | CHVLSKDXSLSYLM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC3=NC=NN3 |

Introduction

The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a hybrid molecule combining a coumarin core with a triazole moiety. This structure suggests potential biological activity due to the pharmacological relevance of both coumarin and triazole derivatives. Coumarins are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties, while triazoles are known for their antifungal and antimicrobial applications.

Structural Features

The compound features the following structural elements:

-

Coumarin Core: The 7-hydroxy group and the 4-methyl substitution enhance the molecule's electronic properties, potentially influencing its bioactivity.

-

Triazole Ring: The presence of a 1H-1,2,4-triazole moiety contributes to hydrogen bonding and π-stacking interactions with biological targets.

-

Propanamide Linker: This flexible chain connects the coumarin and triazole units, allowing for optimal binding in enzyme or receptor pockets.

Synthesis

The synthesis of this compound typically involves:

-

Preparation of Coumarin Derivatives: Starting with salicylaldehyde derivatives and ethyl acetoacetate under Pechmann condensation conditions.

-

Formation of Triazole Moiety: A triazole precursor is synthesized via cyclization reactions involving hydrazine derivatives and nitriles.

-

Coupling Reaction: The coumarin and triazole units are linked through an amide bond using coupling agents like EDC or DCC.

Characterization Techniques

The compound's structure is confirmed using:

-

NMR Spectroscopy:

-

-NMR: Provides insights into the chemical environment of protons in the coumarin and triazole rings.

-

-NMR: Confirms carbon connectivity.

-

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (-OH), carbonyl (C=O), and amide (CONH).

-

X-ray Crystallography: Provides detailed three-dimensional structural information.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial effects, particularly against fungal pathogens like Candida albicans. The compound may exhibit similar activity due to its triazole moiety.

Anticancer Potential

Coumarins are well-documented for their ability to inhibit cancer cell proliferation by targeting key enzymes like topoisomerase or kinases. Molecular docking studies could reveal interactions with cancer-related proteins.

Molecular Docking Studies

Preliminary in silico studies suggest that this compound may act as an inhibitor for enzymes such as:

-

5-Lipoxygenase (5-LOX): Implicated in inflammatory pathways.

-

Tyrosine Kinases: Overexpressed in certain cancers.

Docking simulations indicate strong hydrogen bonding and hydrophobic interactions with active site residues.

Pharmacokinetics and Drug-Likeness

Using computational tools like SwissADME:

-

Lipinski's Rule of Five: The compound satisfies criteria for oral bioavailability.

-

ADME Profiles:

-

Good gastrointestinal absorption predicted.

-

Moderate blood-brain barrier permeability.

-

Future Directions

Further research is needed to:

-

Conduct in vitro and in vivo biological assays to validate pharmacological hypotheses.

-

Optimize synthesis routes for higher yields and purity.

-

Investigate potential toxicity profiles through preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume